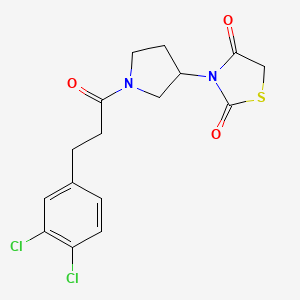

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione derivative featuring a pyrrolidine ring substituted with a 3,4-dichlorophenyl propanoyl group. Thiazolidine-2,4-diones are a well-studied class of compounds known for diverse biological activities, including kinase inhibition, antidiabetic, and anticancer effects .

Properties

IUPAC Name |

3-[1-[3-(3,4-dichlorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-12-3-1-10(7-13(12)18)2-4-14(21)19-6-5-11(8-19)20-15(22)9-24-16(20)23/h1,3,7,11H,2,4-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJZCVRLZULBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (commonly referred to as TZD derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16Cl2N2O3S

- Molecular Weight : 387.28 g/mol

- IUPAC Name : 3-[1-[3-(3,4-dichlorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Biological Activity Overview

The biological activity of TZD derivatives has been extensively studied, particularly their effects on cancer cells. The following sections summarize the key findings related to their anti-cancer properties and other biological activities.

Anti-Cancer Activity

Recent studies have demonstrated that TZD derivatives exhibit potent anti-cancer effects against various cancer cell lines. Notably:

-

Inhibition of Breast Cancer Cells :

- Compounds derived from thiazolidine-2,4-dione have shown significant inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-231. Research indicated that specific TZD derivatives led to a dose-dependent reduction in cell proliferation and induced apoptosis through modulation of Bcl-2 family proteins .

-

Mechanisms of Action :

- The anticancer mechanisms include:

- Induction of Apoptosis : TZDs promote the expression of pro-apoptotic proteins (Bax, Bak) while reducing anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle progression, effectively halting the growth of cancer cells .

- Targeting Signaling Pathways : TZDs affect key signaling pathways involved in cancer progression such as PI3K/AKT and Wnt signaling pathways .

- The anticancer mechanisms include:

Other Biological Activities

In addition to their anti-cancer properties, TZD derivatives exhibit various other biological activities:

- Anti-inflammatory Effects : Some studies suggest that TZDs possess anti-inflammatory properties that may contribute to their therapeutic potential in chronic inflammatory diseases .

- Antioxidant Activity : The antioxidant capacity of these compounds can help mitigate oxidative stress-related damage in cells .

- Immunomodulatory Effects : TZDs have been reported to influence immune responses, potentially aiding in the management of autoimmune conditions .

Case Studies

Several case studies highlight the effectiveness of TZD derivatives in clinical settings:

- Clinical Trials on Breast Cancer :

- Combination Therapy Studies :

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Derivatization and Functionalization

The thiazolidine-2,4-dione scaffold permits further chemical modifications:

Table 1: Functionalization Reactions

Example Reaction Pathway

Analytical Characterization

Spectral Data

-

¹H NMR :

-

¹³C NMR :

Mass Spectrometry

-

Molecular ion peak at m/z = 387.28 (M⁺), confirming molecular formula C₁₆H₁₆Cl₂N₂O₃S .

Stability and Reactivity

-

Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis at the thiazolidinedione ring’s C=O groups .

-

Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .

Table 2: Reactivity in Biological Media

| Condition | Observation | Citation |

|---|---|---|

| Human Plasma (pH 7.4) | Slow degradation (<10% in 24 hrs) | |

| Acidic Environment (pH 2) | Rapid ring-opening hydrolysis |

Computational Insights

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related thiazolidine-2,4-dione derivatives:

Key Observations :

- Chlorine’s larger atomic radius and electron-withdrawing nature may also improve binding to hydrophobic kinase domains .

- Molecular Weight: The target compound (~387 g/mol) is heavier than the 2-fluorophenyl analog (336.4 g/mol) due to chlorine substitution, aligning with the trend seen in the 4-fluorophenoxy derivative (414.5 g/mol) .

Pharmacological Activity

- Kinase Inhibition : YPC-21440 and related compounds () demonstrate potent pan-Pim kinase inhibition (IC₅₀ <100 nM) due to their imidazo-pyridazine and piperazine substituents . The target compound’s dichlorophenyl group may confer distinct selectivity, as chlorine’s hydrophobicity could stabilize interactions with kinase ATP-binding pockets.

- Anticancer Potential: Thiazolidine-2,4-diones with fluorophenyl groups (–5) are often explored for anticancer activity. The dichloro analog’s enhanced lipophilicity may improve tumor penetration but could also increase toxicity risks .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including propanoylation of pyrrolidine derivatives and thiazolidine-2,4-dione ring formation. Key challenges include controlling regioselectivity during pyrrolidine substitution and minimizing side reactions (e.g., diketene formation). Green chemistry approaches, such as solvent-free conditions or catalytic methods (e.g., β-cyclodextrin-SO3H), can improve yield and sustainability . Computational reaction path searches using quantum chemical calculations may guide optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the pyrrolidine and thiazolidine-2,4-dione moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretching at ~1750 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly for detecting residual reactants like 3,4-dichlorophenyl intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory research?

- Methodological Answer : Due to potential toxicity, use fume hoods for synthesis and handling. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Follow institutional Chemical Hygiene Plans, which mandate waste disposal protocols for halogenated organic compounds. Pre-lab safety training with 100% proficiency in hazard assessments is critical .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., Density Functional Theory, DFT) predict transition states and intermediate stability, reducing trial-and-error experimentation. For example, ICReDD’s integrated approach combines reaction path searches with machine learning to identify optimal catalysts (e.g., iodine(III)-mediated oxidation) and solvent systems . Free energy surfaces can be mapped to prioritize kinetically favorable pathways .

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction conditions?

- Methodological Answer : Central Composite Design (CCD) or Box-Behnken models minimize experimental runs while evaluating variables like temperature, catalyst loading, and reaction time. For instance, a 3³ factorial design could optimize the thiazolidine-2,4-dione cyclization step, with ANOVA analysis identifying significant factors (e.g., pH or solvent polarity) . Response Surface Methodology (RSM) refines yield predictions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Systematic replication under standardized conditions (e.g., fixed cell lines, consistent assay protocols) reduces variability. Meta-analyses of structure-activity relationships (SAR) should account for substituent effects (e.g., dichlorophenyl vs. pyridyl groups). Comparative studies using isogenic cell models or in vivo pharmacokinetic profiling (e.g., bioavailability, metabolite analysis) clarify discrepancies .

Q. What green chemistry strategies are applicable to scale up synthesis sustainably?

- Methodological Answer : Solvent-free mechanochemical synthesis (e.g., ball milling) reduces waste. Catalytic systems like β-cyclodextrin-SO3H enhance atom economy in cyclization steps . Membrane separation technologies (e.g., nanofiltration) improve purification efficiency while minimizing solvent use . Life Cycle Assessment (LCA) tools evaluate environmental trade-offs of alternative routes .

Q. How can researchers address purification challenges due to by-products with similar polarity?

- Methodological Answer : Gradient elution in flash chromatography with silica gel or reversed-phase C18 columns separates structurally analogous impurities. Advanced techniques like preparative HPLC with chiral stationary phases resolve enantiomeric by-products. Recrystallization in mixed solvents (e.g., ethanol/water) enhances purity, monitored via Differential Scanning Calorimetry (DSC) for polymorphic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.